N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-tyrosine, L-proline, L-leucine, L-tryptophan, and others
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups through targeted chemical reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired substitution, such as alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan has several scientific research applications:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Medical Research: Studied for its role in cellular signaling pathways and potential as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and aromatic residues allows for unique interactions with biological molecules, making it valuable for various research applications.
Properties
CAS No. |
915146-84-8 |
---|---|
Molecular Formula |
C57H70N12O10 |
Molecular Weight |
1083.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C57H70N12O10/c1-32(2)25-44(66-54(76)49-14-8-24-69(49)55(77)47(27-34-17-21-38(71)22-18-34)67-50(72)41(58)11-7-23-61-57(59)60)51(73)64-45(26-33-15-19-37(70)20-16-33)52(74)65-46(28-35-30-62-42-12-5-3-9-39(35)42)53(75)68-48(56(78)79)29-36-31-63-43-13-6-4-10-40(36)43/h3-6,9-10,12-13,15-22,30-32,41,44-49,62-63,70-71H,7-8,11,14,23-29,58H2,1-2H3,(H,64,73)(H,65,74)(H,66,76)(H,67,72)(H,68,75)(H,78,79)(H4,59,60,61)/t41-,44-,45-,46-,47-,48-,49-/m0/s1 |
InChI Key |
KZGKBCSQSRGIHN-SIIAVONASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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